molecular formula C11H8F3NO4 B13713205 Ethyl 6,7-dihydro-6-oxo-4-(trifluoromethyl)furo-[2,3-b]-pyridine-2-carboxylate

Ethyl 6,7-dihydro-6-oxo-4-(trifluoromethyl)furo-[2,3-b]-pyridine-2-carboxylate

Cat. No.: B13713205
M. Wt: 275.18 g/mol
InChI Key: XYLQCXXFMRCQFH-UHFFFAOYSA-N
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Description

Ethyl 6,7-dihydro-6-oxo-4-(trifluoromethyl)furo-[2,3-b]-pyridine-2-carboxylate is a heterocyclic compound that contains a furo-pyridine core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6,7-dihydro-6-oxo-4-(trifluoromethyl)furo-[2,3-b]-pyridine-2-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a pyridine derivative with a trifluoromethyl ketone in the presence of a base, followed by esterification to introduce the ethyl carboxylate group.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperature and pressure conditions, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6,7-dihydro-6-oxo-4-(trifluoromethyl)furo-[2,3-b]-pyridine-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the ketone group to an alcohol.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

Ethyl 6,7-dihydro-6-oxo-4-(trifluoromethyl)furo-[2,3-b]-pyridine-2-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of materials with specific chemical properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of Ethyl 6,7-dihydro-6-oxo-4-(trifluoromethyl)furo-[2,3-b]-pyridine-2-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets, while the furo-pyridine core structure can facilitate specific interactions with biological molecules. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 6,7,8-trifluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylate
  • Ethyl 2,6-dichloro-5-fluoro-β-oxo-3-pyridinepropionate
  • 1-2-Dihydro-6-methyl-2-oxo-4-(trifluoromethyl)-3-pyridinecarbonitrile
  • Ethyl 4-(trifluoromethyl)-1H-imidazole-5-carboxylate

Uniqueness

Ethyl 6,7-dihydro-6-oxo-4-(trifluoromethyl)furo-[2,3-b]-pyridine-2-carboxylate is unique due to its specific combination of a furo-pyridine core and a trifluoromethyl group. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C11H8F3NO4

Molecular Weight

275.18 g/mol

IUPAC Name

ethyl 6-oxo-4-(trifluoromethyl)-7H-furo[2,3-b]pyridine-2-carboxylate

InChI

InChI=1S/C11H8F3NO4/c1-2-18-10(17)7-3-5-6(11(12,13)14)4-8(16)15-9(5)19-7/h3-4H,2H2,1H3,(H,15,16)

InChI Key

XYLQCXXFMRCQFH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=C(O1)NC(=O)C=C2C(F)(F)F

Origin of Product

United States

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